molecular formula C12H13BrN4O2 B4347599 4-BROMO-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE

4-BROMO-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4347599
M. Wt: 325.16 g/mol
InChI Key: YZWRAIZJVSJJJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-BROMO-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound features a pyrazole ring, a pyridinyl ring, and a carboxamide group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Formation of the Pyridinyl Ring: The pyridinyl ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Coupling Reactions: The final step involves coupling the brominated pyrazole and the pyridinyl ring through a carboxamide linkage. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridinyl and pyrazole rings.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

4-BROMO-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 4-BROMO-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to the observed biological effects. The exact molecular pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)carbamothioylbenzamide: A similar compound with a thiourea linkage instead of a carboxamide.

    4-bromo-N-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methylbenzamide: A similar compound with a methyl linkage instead of a carboxamide.

Uniqueness

4-BROMO-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-bromo-N-(2,4-dimethyl-6-oxopyridin-1-yl)-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN4O2/c1-7-4-8(2)17(10(18)5-7)15-12(19)11-9(13)6-16(3)14-11/h4-6H,1-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWRAIZJVSJJJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=C1)C)NC(=O)C2=NN(C=C2Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-BROMO-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE
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4-BROMO-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE
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4-BROMO-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE
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4-BROMO-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE
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4-BROMO-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 6
4-BROMO-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE

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